molecular formula C14H19ClN2O B5362376 N-(2-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide

N-(2-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide

Cat. No.: B5362376
M. Wt: 266.76 g/mol
InChI Key: IXOXWGHFGXROPX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl group and two methyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution with 2-Chlorophenyl Group:

    Methylation: The methyl groups at positions 3 and 5 can be introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The 2-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Pharmacology: N-(2-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide has potential as a lead compound in drug discovery, particularly for its interactions with neurotransmitter receptors.

    Biological Studies: It can be used as a probe to study the function of specific proteins or enzymes in biological systems.

Industry:

    Agriculture: The compound may have applications as a pesticide or herbicide due to its potential biological activity.

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    N-(2-chlorophenyl)piperidine-1-carboxamide: Lacks the methyl groups at positions 3 and 5.

    3,5-Dimethylpiperidine-1-carboxamide: Lacks the 2-chlorophenyl group.

    N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide: Has only one methyl group at position 3.

Uniqueness: N-(2-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide is unique due to the combination of the 2-chlorophenyl group and the two methyl groups at positions 3 and 5

Properties

IUPAC Name

N-(2-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-10-7-11(2)9-17(8-10)14(18)16-13-6-4-3-5-12(13)15/h3-6,10-11H,7-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOXWGHFGXROPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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